4-(4-Nitrophenoxy)pyridin-2(1H)-one
Description
4-(4-Nitrophenoxy)pyridin-2(1H)-one is a pyridinone derivative characterized by a nitro-substituted phenoxy group at the 4-position of the pyridine ring. The nitro group in the para position of the phenoxy moiety likely enhances electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions. Pyridinones are frequently utilized as intermediates in synthesizing bioactive hybrids, such as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) .
Properties
CAS No. |
630125-61-0 |
|---|---|
Molecular Formula |
C11H8N2O4 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
4-(4-nitrophenoxy)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H8N2O4/c14-11-7-10(5-6-12-11)17-9-3-1-8(2-4-9)13(15)16/h1-7H,(H,12,14) |
InChI Key |
MZXDBHSESWDBIC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=O)NC=C2 |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=O)NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Nitro Substituents
- 4-Methyl-3-Nitro-1H-Pyridin-2-One (CAS 21901-18-8): Features a nitro group at C-3 and a methyl group at C-3. Acts as a critical intermediate in synthesizing fine chemicals and materials due to its electron-deficient aromatic system . Unlike 4-(4-nitrophenoxy)pyridin-2(1H)-one, the nitro group here is directly attached to the pyridine ring, which may reduce steric hindrance and alter metabolic stability.
- Nitro-Substituted Pyridinone Hybrids (e.g., UC781 Derivatives): Second-generation hybrids with polar nitro groups at C-3 exhibit potent inhibition of HIV-1 reverse transcriptase, including mutant strains . The position of the nitro group (C-3 vs. phenoxy-C-4) significantly affects binding affinity to enzymatic targets.
Halogen-Substituted Pyridinones
- 4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one (CAS 1242260-12-3): Contains a bromine atom and methoxyphenyl group.
- 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)pyridines: Chloro and nitro substituents on phenyl rings yield melting points of 268–287°C and molecular weights of 466–545 g/mol . Nitro groups in these compounds improve thermal stability but may reduce solubility in polar solvents .
Trifluoromethyl and Fluoroalkyl Derivatives
4-Trifluoromethyl-6-(4-fluorophenyl)pyridin-2(1H)-one :
4-Heptafluoropropyl-6-methylpyridin-2(1H)-one (4p) :
Bioactive Pyridinones with Heterocyclic Moieties
- 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one Derivatives: Piperazine substituents confer potent serotonin reuptake inhibition (SSRI activity) with IC50 values < 100 nM . Unlike nitro-substituted pyridinones, these compounds prioritize hydrogen-bonding interactions with CNS targets over electron-deficient aromatic interactions.
- Pyridin-2(1H)-one/Thiazole Hybrids: Hybridization with thiazole rings enhances anticancer activity by promoting DNA intercalation or kinase inhibition .
Comparative Data Table
Key Research Findings
- Substituent Position Effects: Nitro groups at C-3 (pyridine ring) vs. C-4 (phenoxy) influence electronic properties and bioactivity. For example, C-3 nitro derivatives show stronger HIV-1 inhibition, while phenoxy-nitro compounds may excel in materials science .
- Synthetic Strategies: Alkylation reactions (e.g., O- vs. N-alkylation) depend on base selection (K2CO3 vs. NaH), critical for introducing phenoxy or piperazine groups .
- Toxicity and Solubility : Nitro groups may increase toxicity via metabolite formation, whereas fluoroalkyl chains improve pharmacokinetics but raise environmental persistence concerns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
